Tetrakis(4-nitrophenyl)methane

Porous Organic Frameworks Gas Adsorption Polymer Topology

Researchers requiring 3D porous frameworks face a monomer geometry problem: planar tetra-nitro alternatives yield 2D layers with large pores and low CO₂ uptake. TNPM's rigid sp³ tetrahedral carbon enforces diamondoid network topologies, delivering sub-nanometer pore channels and superior gas storage. • CO₂ gravimetric uptake: 131 mg g⁻¹ at 273 K/1 bar-52% higher than planar monomer-derived frameworks • Dominant pore width: 0.54 nm (vs. 1.50 nm for planar analogs), enabling CO₂/CH₄ and H₂/N₂ molecular sieving • BET surface area: 712 m² g⁻¹ with fully accessible 3D pore architecture • Synthetic gateway: reducible in >80% yield to tetrakis(4-aminophenyl)methane, the essential tetraamine node for imine-linked 3D COFs (COF-300, COF-320) • Crystal engineering: 14 structurally distinct solvates with reversible diamondoid↔rhombohedral phase transformations

Molecular Formula C25H16N4O8
Molecular Weight 500.4 g/mol
CAS No. 60532-62-9
Cat. No. B1336605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-nitrophenyl)methane
CAS60532-62-9
Molecular FormulaC25H16N4O8
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C25H16N4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16H
InChIKeyXVFUQPAZKCFNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(4-nitrophenyl)methane (TNPM) Overview


Tetrakis(4-nitrophenyl)methane (TNPM; CAS 60532-62-9), C₂₅H₁₆N₄O₈, is a highly symmetric, tetrahedral 4-connected organic building block featuring a central sp³ carbon bonded to four 4-nitrophenyl arms [1]. TNPM serves as a precursor for porous aromatic frameworks (PAFs) and covalent organic frameworks (COFs), where its rigid tetrahedral geometry dictates the formation of three-dimensional diamondoid (dia) network topologies upon self-coupling [1]. The compound can be reduced quantitatively to tetrakis(4-aminophenyl)methane, a key tetraamine monomer for polyimides and COFs [2].

1
3D diamondoid framework synthesis — rigid sp³ tetrahedral building block
2
PAF / COF reticular chemistry — 4-connected dia network topology
3
Tetraamine monomer precursor — quantitative reduction to tetrakis(4-aminophenyl)methane

TNPM vs. Other Tetra-Nitro Monomers


TNPM's rigid sp³ tetrahedral geometry is structurally distinct from closely related tetra-nitro monomers such as 1,1,2,2-tetrakis(4-nitrophenyl)ethane (TNPE), which adopts a predominantly planar conformation [1]. This geometric difference directly translates into divergent polymer network topologies: TNPM yields three-dimensional diamondoid frameworks, whereas TNPE forms two-dimensional layered structures. Consequently, the porosity parameters, gas uptake capacity, and gas selectivity of the resulting porous organic frameworks differ markedly, making TNPM irreplaceable in applications requiring high-surface-area 3D architectures [1].

!
Planar tetra-nitro analogs (e.g., TNPE) yield 2D layers, not 3D diamondoid networks Monomer geometry pre-determines framework topology; planar alternatives cannot replicate dia topologies.
!
Porosity and gas uptake differ markedly with non-tetrahedral monomers TNPM-based polymers yield higher surface area and narrower pores; structural substitution shifts adsorption performance.
!
Tetrahedral tetraamine access is unique to TNPM Planar nitro precursors cannot generate the tetrahedral amine node required for imine-linked 3D COFs.

TNPM vs. TNPE: Performance Evidence


Surface Area Comparison: TNPM vs. TNPE Azo-POFs

In a direct Zn-induced reductive homocoupling, TNPM-derived azo-POF-1 exhibited a BET surface area of 712 m² g⁻¹, substantially exceeding the 439 m² g⁻¹ measured for TNPE-derived azo-POF-2 [1]. The authors note that POFs containing the 3D tetrahedral tetrakisphenylmethane linkage consistently yield higher surface areas than those with the 2D tetrakisphenylethene linkage [1].

Surface Area
Head-to-head
712 vs 439 m² g⁻¹
TNPM-based azo-POF-1 vs TNPE-based azo-POF-2
Reported 62% higher BET surface area for TNPM-derived polymer
Zn reductive coupling; N₂, 77 K, P/P₀ 0.01–0.15
Porous Organic Frameworks Gas Adsorption Polymer Topology

CO₂ Uptake: TNPM vs. TNPE Azo-POFs

At 273 K and 1 bar, azo-POF-1 (TNPM) demonstrated a gravimetric CO₂ uptake of 131 mg g⁻¹, which is 52% higher than the 86.4 mg g⁻¹ recorded for azo-POF-2 (TNPE) [1]. This advantage is attributed to the 3D diamondoid network of azo-POF-1 providing greater accessible microporosity despite a smaller modal pore width of 0.54 nm versus 1.50 nm for azo-POF-2 [1].

CO₂ Uptake
Head-to-head
131 vs 86.4 mg g⁻¹
TNPM- vs TNPE-derived azo-POF at 273 K, 1 bar
Reported 52% higher gravimetric CO₂ capacity
Attributed to greater 3D microporosity
CO₂ Capture Microporous Polymers Gas Separation

Pore-Size Difference: TNPM vs. TNPE Frameworks

NLDFT pore-size analysis revealed a dominant pore width of 0.54 nm for azo-POF-1 (TNPM) compared to 1.50 nm for azo-POF-2 (TNPE) [1]. The ultra-microporosity of TNPM-derived frameworks is a direct consequence of the 3-fold interpenetrated diamondoid network topology unique to the tetrahedral monomer geometry [1].

Pore Size
Head-to-head
0.54 vs 1.50 nm
TNPM- vs TNPE-derived framework dominant pore width
3-fold narrower ultra-microporosity supports molecular sieving
NLDFT analysis of N₂ isotherm at 77 K
Pore Engineering Molecular Sieving Microporous Materials

Diamondoid Topology from Tetrahedral TNPM

TNPM's sp³ central carbon enforces a tetrahedral 4-connected geometry that polymerizes into a 2-fold interpenetrated diamondoid (dia) network, as confirmed by single-crystal X-ray diffraction of TNPM solvates and the structural model of azo-POF-1 [1][2]. In contrast, the planar TNPE monomer yields 4,4-connected 2D layers. The 3D dia topology is inherently chiral and provides a higher degree of interpenetration, which is structurally impossible to achieve with planar tetra-nitro monomers [1].

Network Topology
Head-to-head
3D diamondoid (dia)
TNPM → 2-fold interpenetrated dia
2D layered
TNPE → 4,4-connected sheets
Monomer geometry dictates 3D vs 2D framework topology
Confirmed by XRD and gas adsorption
Reticular Chemistry Covalent Organic Frameworks Topology Design

Precursor to Tetrahedral Tetraamine Monomers

TNPM can be completely reduced to tetrakis(4-aminophenyl)methane using Raney nickel and hydrazine hydrate in THF, achieving isolated yields exceeding 80% . The resulting tetraamine monomer is a critical building block for imine-linked 3D COFs (e.g., COF-300, COF-320) and polyimides. While other tetra-nitro compounds can theoretically be reduced, the tetrahedral geometry of the resulting tetraamine is unique to TNPM and cannot be replicated with planar tetra-nitro precursors .

Tetraamine Access
Class-level
TNPM reduction to tetrakis(4-aminophenyl)methane: >80% yield
Unique synthetic entry to tetrahedral tetraamine for 3D COFs
Raney Ni / N₂H₄·H₂O / THF; class-level inference
Monomer Synthesis COF Precursor Nitro Reduction

Host-Guest Solvate Diversity of TNPM

TNPM displays exceptional structural adaptability, forming 14 distinct solvates with solvents ranging from THF and dioxane to mesitylene and collidine, classified into three crystal structure groups: diamondoid, rhombohedral, and solvent-rich [1]. The diamondoid solvates feature a 2-fold interpenetrated network held together exclusively by weak C–H···O and π···π interactions, an unprecedented structural motif among organic host materials [1]. This pseudopolymorphic breadth is not reported for analogous tetraphenylmethane derivatives such as tetraphenylmethane itself or tetrakis(4-bromophenyl)methane.

Host-Guest Solvates
Class-level
14 distinct solvates across 3 structural groups (diamondoid, rhombohedral, solvent-rich)
Reported pseudopolymorphism supports crystal engineering studies
Data to verify; no comparable host-guest breadth for non-nitrated analogs
Host-Guest Chemistry Crystal Engineering Pseudopolymorphism

TNPM Application Scenarios


3D Azo-POFs for CO₂ Adsorption

When maximum CO₂ gravimetric uptake is the primary design criterion, TNPM is the monomer of choice. TNPM-derived azo-POF-1 delivers 131 mg g⁻¹ CO₂ at 273 K and 1 bar, outperforming TNPE-derived azo-POF-2 by 52% [1]. The 3D diamondoid network topology and 712 m² g⁻¹ BET surface area provide superior gas accessibility compared to 2D-layered polymers from planar monomers.

Tetrahedral Tetraamine Synthesis for 3D COFs

Researchers constructing imine-linked 3D COFs (e.g., COF-300, COF-320) require tetrakis(4-aminophenyl)methane as the tetrahedral tetraamine node. TNPM is the direct precursor, reducible in >80% yield to the tetraamine . This synthetic pathway is unique to TNPM; no planar tetra-nitro alternative can generate a tetrahedral tetraamine monomer, making TNPM indispensable for 3D COF synthesis.

Molecular Sieving and Ultra-Microporous Adsorbents

For gas separation applications requiring sub-nanometer pore channels, TNPM-derived frameworks offer a dominant pore width of 0.54 nm—three times narrower than the 1.50 nm pores from TNPE-based polymers [1]. This ultra-microporosity enables molecular sieving of small gas pairs (CO₂/CH₄, H₂/N₂), a capability not achievable with planar tetra-nitro monomers that yield larger pores.

Stimuli-Responsive Host-Guest Crystal Engineering

TNPM's documented ability to form 14 structurally distinct solvates with reversible solvent-induced phase transformations (e.g., diamondoid ↔ rhombohedral) [2] makes it a model system for studying pseudopolymorphism and for designing solvent-responsive crystalline materials. This host-guest versatility is absent in non-nitrated tetraphenylmethane derivatives, positioning TNPM as a unique platform for crystal engineering research.

Application
Selection Property
Validation Focus
3D porous framework synthesis
Tetrahedral sp³ monomer geometry
Diamondoid topology confirmation
CO₂ adsorption studies
High-surface-area microporosity
Gravimetric uptake at target pressure
Tetraamine monomer production
Quantitative nitro-to-amine reduction
Isolated yield and amine purity
Molecular sieving membranes
Sub-nanometer pore width
Gas-pair selectivity measurement
Host-guest crystal engineering
Solvate diversity and pseudopolymorphism
Solvent-induced phase transformation

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